molecular formula C19H22O6 B1669659 Cynaropicrin CAS No. 35730-78-0

Cynaropicrin

Cat. No. B1669659
CAS RN: 35730-78-0
M. Wt: 346.4 g/mol
InChI Key: KHSCYOFDKADJDJ-NQLMQOPMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cynaropicrin is a sesquiterpene lactone of the guaianolide type, primarily found in the leaves of artichoke plants (Cynara scolymus). It is responsible for the characteristic bitterness of artichokes and has been studied for its diverse biological activities, including anti-inflammatory, antifeedant, and potential anticancer properties .

Scientific Research Applications

Cynaropicrin has been extensively studied for its potential therapeutic applications. It has shown promise as an anti-hepatitis C virus agent, with the ability to inhibit the entry of the virus into cells and prevent cell-cell transmission . Additionally, this compound has demonstrated anti-hyperlipidemic, anti-trypanosomal, anti-malarial, antifeedant, antispasmodic, anti-photoaging, and anti-tumor activities . Its diverse pharmacological properties make it a valuable compound for research in chemistry, biology, medicine, and industry.

Safety and Hazards

Cynaropicrin may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing with plenty of soap and water if it comes in contact with skin .

Future Directions

Cynaropicrin has attracted attention in recent years as a potential anticancer drug . It has numerous attractive biological activities including the inhibition of NF-κB activation, antihepatitis C activity, and antitrypanosomal activity . It is a promising bioactive natural product that, with minor hit-to-lead optimization, might be developed as a drug for HCV .

Biochemical Analysis

Biochemical Properties

Cynaropicrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit the bacterial enzyme MurA, which is crucial for the biosynthesis of peptidoglycan precursor molecules . This inhibition occurs through a covalent binding to the thiol group of Cys115 via a Michael addition reaction . Additionally, this compound has been shown to suppress the key pro-inflammatory NF-κB pathway, which is associated with its anti-inflammatory properties .

Cellular Effects

This compound exhibits a range of effects on various cell types and cellular processes. It has been shown to inhibit cell proliferation in certain cancer cell lines, such as AGS and Hepa 1c1c7 cells, by suppressing anti-apoptotic genes . This compound also induces apoptosis in leukocyte cancer cells and affects the invasion, migration, and metastasis of these cells . Furthermore, it has a dose-related effect on cell cultures of neuronal and glial cells of the fetal rat brain, resulting in cell death in a significant percentage of the cells .

Molecular Mechanism

The molecular mechanism of this compound involves various interactions at the molecular level. This compound inhibits the entry of pan-genomic Hepatitis C virus into cells and inhibits cell-cell transmission . It also shows anti-hyperlipidemic activity, which is partly attributed to the oxygen functional groups and the methylene of the γ-butyrolactone ring . Additionally, this compound disrupts tubulin and c-Myc-related signaling, leading to parthanatos-type cell death in multiple myeloma cells . This involves the inhibition of the LIFR/STATs axis, reduction of STAT3/STAT4 heterodimer formation, and blocking their entry into the nucleus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to have potent suppressive effects on TNF-α and cytokine-induced neutrophil chemoattractant-1 and nitric oxide release, suggesting its potential as an agent for acute and chronic inflammatory diseases . In multiple myeloma cells, prolonged treatment with this compound leads to cell cycle arrest in the G2M phase and an increase in the sub-G0G1 phase, implying cell death . Additionally, this compound promotes DNA damage and PAR polymer production by PARP1 hyperactivation, resulting in a novel form of cell death called parthanatos .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on ischemic/reperfusion injury in rats, this compound exhibited antioxidative effects by increasing the levels of antioxidant enzymes, IL-10, Nrf-2, and Bcl-2 in a dosage-dependent manner . The study also showed that this compound reduced the levels of nitrate, MDA, MMPs, proinflammatory cytokines, inflammatory mediators, Bax, caspase-3, and NF-κB in a dosage-based manner . In another study on post-inflammatory irritable bowel syndrome in rats, this compound significantly and dose-dependently alleviated visceral hyperalgesia .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized in the leaves of the artichoke plant and accumulates in the trichomes . The biosynthesis of this compound starts with three isoprene C5-units, which are processed by the mevalonate pathway to form farnesyl pyrophosphate (FPP) . With germacrene A and germacrene A acid as intermediates, FPP is converted into costunolide using two syntheses and a cytochrome P450 oxidase .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a potent, irreversible inhibitor of the bacterial enzyme MurA, which is vital for bacterial cells . This compound covalently binds to the thiol group of Cys115 through a Michael addition reaction . In multiple myeloma cells, this compound disrupts the microtubule network and promotes DNA damage, leading to cell death .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. In colorectal cancer cells, this compound reduces the formation of STAT3/STAT4 heterodimers and blocks their entry into the nucleus . This inhibition of the LIFR/STATs axis is associated with the antitumor effects of this compound . Additionally, the accumulation of this compound in the trichomes of artichoke leaves suggests its localization within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of cynaropicrin has been achieved starting from (S)-α-pinene. The synthesis involves several key steps, including a stereoselective Favorskii rearrangement and an indium-promoted diastereoselective Barbier reaction . The process requires careful control of reaction conditions to ensure the correct stereochemistry and yield of the final product.

Industrial Production Methods: Industrial production of this compound typically involves extraction from the leaves of Cynara scolymus. Aqueous solutions of ionic liquids have been investigated for the extraction and recovery of this compound, providing a more sustainable alternative to traditional organic solvents . This method allows for efficient extraction and recovery of this compound, with the potential for recycling both the biomass and the solvent.

Chemical Reactions Analysis

Types of Reactions: Cynaropicrin undergoes various chemical reactions, including oxidation, reduction, and substitution. The α-β-unsaturated carbonyl moiety in this compound is particularly reactive, leading to nucleophilic Michael addition reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include dichloromethane, methanol, tetrahydrofuran, ethanol, and toluene. These reactions are typically conducted under an atmosphere of nitrogen with magnetic stirring .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of this compound .

Comparison with Similar Compounds

Cynaropicrin is unique among sesquiterpene lactones due to its specific biological activities and chemical structure. Similar compounds include grosheimin, 11β,13-dihydrothis compound, and deacylthis compound, which also exhibit various biological activities . this compound’s ability to inhibit hepatitis C virus entry and its diverse pharmacological properties set it apart from these related compounds.

properties

IUPAC Name

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSCYOFDKADJDJ-NQLMQOPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957143
Record name 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35730-78-0
Record name Cynaropicrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35730-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cynaropicrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035730780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cynaropicrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYNAROPICRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9233789I9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cynaropicrin
Reactant of Route 2
Cynaropicrin
Reactant of Route 3
Cynaropicrin
Reactant of Route 4
Cynaropicrin
Reactant of Route 5
Cynaropicrin
Reactant of Route 6
Cynaropicrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.